Class-Level Anti-Proliferative Potency: Benzodioxole-Thiazepine Series vs. 5-Fluorouracil in Esophageal Squamous Cell Carcinoma
The benzodioxole-fused 1,4-thiazepine class, to which 1705102-24-4 structurally belongs, demonstrated significant anti-proliferative superiority over the clinical chemotherapeutic agent 5-Fluorouracil (5-FU) in two human esophageal squamous cell carcinoma lines. The most active analog in the published series (compound 4e) achieved IC₅₀ values of 8.23 μM (Ec9706) and 16.22 μM (Eca109), representing a 2.8-fold and 1.9-fold potency improvement over 5-FU (IC₅₀ = 23.26 μM and 30.25 μM, respectively) [1]. While direct IC₅₀ data for the exact compound 1705102-24-4 are not yet published, the class-wide SAR indicates that the benzodioxole moiety is a critical pharmacophoric element contributing to this potency advantage [1].
| Evidence Dimension | Anti-proliferative IC₅₀ against esophageal squamous cell carcinoma cell lines |
|---|---|
| Target Compound Data | Not yet individually published; class representative (compound 4e): IC₅₀ = 8.23 μM (Ec9706), 16.22 μM (Eca109) |
| Comparator Or Baseline | 5-Fluorouracil: IC₅₀ = 23.26 μM (Ec9706), 30.25 μM (Eca109) |
| Quantified Difference | Class representative 4e is 2.8× more potent (Ec9706) and 1.9× more potent (Eca109) than 5-FU |
| Conditions | In vitro cytotoxicity assay; 48 h exposure; human esophageal squamous cell carcinoma cell lines Ec9706 and Eca109 |
Why This Matters
This class-level potency advantage over a standard-of-care chemotherapeutic justifies prioritizing benzodioxole-thiazepine analogs for oncology-focused screening campaigns, with 1705102-24-4 offering a structurally distinct substitution pattern within this active class.
- [1] Wu L, Yang X, Li F, et al. Synthesis and anti-proliferative activity evaluation of novel benzo[d][1,3]dioxoles-fused 1,4-thiazepines. European Journal of Medicinal Chemistry. 2017;127:599-605. doi:10.1016/j.ejmech.2017.01.021. PMID: 28119200. View Source
